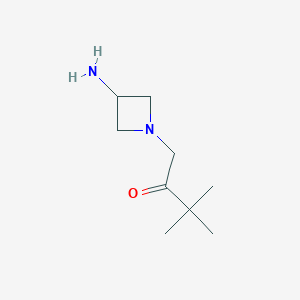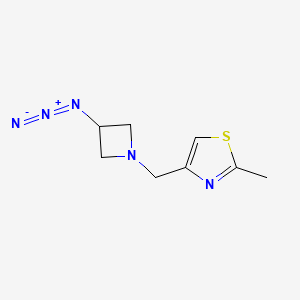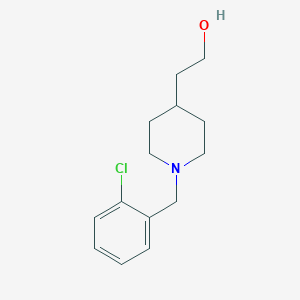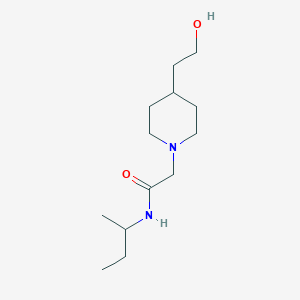
1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-2-one
Übersicht
Beschreibung
1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-2-one, also known as 1-aza-3,3-dimethylbutan-2-one and 3-azabutan-2-one, is an organic compound of the azetidine class. It is a colorless liquid with a pungent odor and low solubility in water. It is used as a starting material for the synthesis of various compounds, and has been studied for its potential applications in medicinal chemistry and biochemistry.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis of Heterocyclic Compounds
- Microwave-assisted methods have been employed for the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, such as azetidinones and thiazolidinones, from 1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-2-one. These compounds have shown pharmacological potential, including antibacterial and antifungal activities, which highlight their significance in the development of new therapeutic agents (Mistry & Desai, 2006).
Gold-Catalyzed Cycloadditions
- In the realm of organic synthesis, gold-catalyzed intermolecular [2+2] cycloadditions have been facilitated using compounds related to this compound. These reactions provide a straightforward approach to generating highly substituted cyclobutane derivatives, demonstrating the utility of such compounds in synthesizing complex molecular structures with complete regio- and stereocontrol (Faustino et al., 2012).
Metabolism Studies
- Metabolism studies involving human liver microsomes have explored the oxidative pathways of various new illicit drugs, revealing that compounds structurally related to this compound undergo specific metabolic transformations. These findings are crucial for understanding the metabolic fate of these substances in humans and can inform the development of analytical methods for their detection (Takayama et al., 2014).
Synthesis of Novel Heterocyclic Derivatives
- The synthesis of novel heterocyclic derivatives utilizing this compound as a starting material has been reported. These derivatives exhibit various biological activities, such as antimicrobial properties, highlighting their potential in drug discovery and development (Qin et al., 2009).
Eigenschaften
IUPAC Name |
1-(3-aminoazetidin-1-yl)-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)8(12)6-11-4-7(10)5-11/h7H,4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILWPUXFGCIMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Methyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475840.png)






![1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475852.png)


